molecular formula C7H6ClNO B175567 1-(6-Chloropyridin-2-yl)ethanone CAS No. 152356-57-5

1-(6-Chloropyridin-2-yl)ethanone

Cat. No.: B175567
CAS No.: 152356-57-5
M. Wt: 155.58 g/mol
InChI Key: KFBYRBFYHOJYTG-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and an ethanone group at the 2nd position. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Chloropyridin-2-yl)ethanone can be synthesized through several methods. One common method involves the reaction of 6-chloropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Chloropyridin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding leads to the formation of metal-ligand complexes, which can exhibit various chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridin-2-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chlorine atom at the 6th position and the ethanone group at the 2nd position make it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBYRBFYHOJYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468851
Record name 1-(6-chloropyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152356-57-5
Record name 1-(6-chloropyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Chloropyridin-2-yl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 1-(6-chloro-2-pyridyl)ethanol (2.13 g) and manganese dioxide (8.4 g) in chloroform (21 ml) was refluxed for 8 hours. After cooling, the mixture was filtered through celite pad and the filtrate was evaporated in vacuo. The residue was purified by distillation under reduced pressure to give 2-acetyl-6-chloropyridine (1.84 g).
Quantity
2.13 g
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21 mL
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8.4 g
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catalyst
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Synthesis routes and methods II

Procedure details

A solution of 2-chloro-6-cyanopyridine (50 g) in THF (400 ml) is cooled to −5° C. and a solution of methylmagnesium iodide in diethyl ether (3 M, 200 ml) is added. After 1 h at 0° C. the ether is destilled off and the THF-mixture is heated to 60° C. for 1 h. The THF is evaporated and the residue is treated with ice water and acidified with 2 M hydrochloric acid. The water phase is extracted with dichloromethane and after drying and evaporation of the organic phase, the residue is purified by silica-gel flash chromatography. The title compound is obtained as an oil (11.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
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Quantity
400 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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200 mL
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solvent
Reaction Step Two
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reactant
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